molecular formula C8H5BrN2O2 B3321194 3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid CAS No. 1315359-92-2

3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B3321194
CAS No.: 1315359-92-2
M. Wt: 241.04 g/mol
InChI Key: IRIVHQSMRGGEQO-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom at the 3-position and a carboxylic acid group at the 5-position. The unique structure of this compound makes it an important scaffold in medicinal chemistry and organic synthesis.

Biochemical Analysis

Biochemical Properties

3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, potentially inhibiting their activity and affecting downstream signaling pathways . Additionally, this compound may bind to specific receptors, altering their conformation and modulating their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Furthermore, it can modulate the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their active sites . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound may undergo degradation, leading to changes in its activity and stability. In vitro studies have shown that its effects on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound may result in alterations in cell signaling and gene expression, potentially leading to changes in cellular behavior .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, potentially leading to changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation . For instance, it may be actively transported into cells by organic anion transporters, leading to its accumulation in specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridines. The synthesis involves a one-pot tandem cyclization/bromination reaction. The reaction is typically carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant. The cyclization to form the imidazo[1,2-a]pyridine core is promoted by the bromination step, and no base is required .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the imidazole and pyridine rings.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like TBHP and iodine (I2) are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
  • Imidazo[1,2-a]pyridine-3-carboxylic acid
  • Imidazo[1,2-a]pyridine-5-carboxylic acid

Uniqueness

3-Bromoimidazo[1,2-a]pyridine-5-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which allows for diverse chemical modifications and functionalizations. This makes it a valuable scaffold for the development of novel compounds with specific biological and chemical properties .

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-4-10-7-3-1-2-5(8(12)13)11(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIVHQSMRGGEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229913
Record name Imidazo[1,2-a]pyridine-5-carboxylic acid, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315359-92-2
Record name Imidazo[1,2-a]pyridine-5-carboxylic acid, 3-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315359-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-5-carboxylic acid, 3-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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